molecular formula C17H23NO3 B14867053 Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate

Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B14867053
M. Wt: 289.4 g/mol
InChI Key: PMZNFGAQYHKKLO-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group, acetyl group, and phenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the acetyl and phenyl groups. One common method involves the cyclization of an appropriate precursor, such as an N-substituted amino acid or an amino alcohol, under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow chemistry may be utilized to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The acetyl and phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-12(19)14-10-15(13-8-6-5-7-9-13)18(11-14)16(20)21-17(2,3)4/h5-9,14-15H,10-11H2,1-4H3

InChI Key

PMZNFGAQYHKKLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(N(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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